13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Overview
Description
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications. This particular compound is characterized by a 15-membered ring structure that includes four oxygen atoms and one nitrogen atom, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of a diol with a diamine in the presence of a suitable catalyst to form the macrocyclic ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high-purity products .
Chemical Reactions Analysis
Types of Reactions: 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds .
Scientific Research Applications
13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane primarily involves its ability to form stable complexes with cations. The oxygen and nitrogen atoms in the macrocyclic ring provide multiple coordination sites for cations, leading to the formation of stable complexes. This property is exploited in various applications, such as ion transport and metal ion extraction .
Molecular Targets and Pathways: The primary molecular targets are metal cations, including alkali and alkaline earth metals. The pathways involved include the formation of coordination complexes, which can be studied using spectroscopic and crystallographic techniques .
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-azacyclopentadecane: Similar structure but lacks the butyl group, affecting its solubility and complexation properties.
13-Methyl-1,4,7,10-tetraoxa-13-azacyclopentadecane: Similar macrocyclic structure with a methyl group instead of a butyl group, leading to different steric and electronic effects.
4-(1,4,7,10-Tetraoxa-13-azacyclopentadecane-13-yl)benzaldehyde: Contains an additional benzaldehyde group, which can participate in further chemical reactions.
Uniqueness: The presence of the butyl group in 13-Butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane imparts unique solubility and complexation properties compared to its analogs. This makes it particularly useful in applications requiring specific solubility characteristics and strong cation binding .
Properties
CAS No. |
69978-48-9 |
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Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
13-butyl-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C14H29NO4/c1-2-3-4-15-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h2-14H2,1H3 |
InChI Key |
UUPMSONJYRCCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOCCOCCOCCOCC1 |
Origin of Product |
United States |
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